![molecular formula C9H18O B3030443 2-Propylcyclohexanol CAS No. 90676-25-8](/img/structure/B3030443.png)
2-Propylcyclohexanol
Overview
Description
2-Propylcyclohexanol is a compound that can be inferred to be a derivative of cyclohexanol, where a propyl group is attached to the second carbon of the cyclohexane ring. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related cyclohexanol derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of cyclohexanol derivatives can be achieved through various methods. For instance, the resolution of racemic 2-aminocyclohexanol derivatives is achieved with high enantiomeric excess using mandelic acid, which can be recovered almost quantitatively . Similarly, the synthesis of trans-2-phenylcyclohexanol involves enantioselective protonation and subsequent reduction, without consumption of the chirality source . Another method includes the synthesis of (propyl-2' cyclohexen-4' yl-1')-9 nonanoic acid through a series of reactions including condensation and reduction steps . These methods highlight the versatility in synthesizing cyclohexanol derivatives, which could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of cyclohexanol derivatives is often confirmed using various spectroscopic techniques. For example, 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone was confirmed by NMR, FT-IR, MS, CHN microanalysis, and X-ray crystallography . Computational studies also play a role in corroborating experimental data . These techniques ensure the accurate determination of the molecular structure, which is crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
Cyclohexanol derivatives undergo a variety of chemical reactions. The photochemical behavior of 2-(trifluoromethyl)cyclohexanone, for example, differs significantly from its non-fluorinated counterpart, leading to different reduction products and oxetane formation . The reactivity of these compounds can be influenced by substituents on the cyclohexane ring, which is an important consideration when studying the chemical reactions of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexanol derivatives are determined using various analytical methods. The synthesis and thermodynamic properties of 2-methoxycyclohexanol were studied using elemental analysis, FT-IR, GC, NMR, and calorimetry . These properties are essential for the practical application and handling of the compound. Similarly, the polymerization of 1,2-epoxycyclohexane provides insights into the microstructure and chain end-groups of the resulting polymer , which could be relevant for understanding the behavior of this compound in polymerization reactions.
Scientific Research Applications
1. Application in Polymer, Spice, and Medicine Production
Cyclohexanols, including compounds like 2-propylcyclohexanol, play a significant role in the industry as feedstocks for polymers, spices, and medicines. Research has explored using cobalt-based catalysts for converting lignin-derived phenols to cyclohexanols, demonstrating a potential sustainable approach to producing these valuable compounds. For example, a study used Co/TiO2 catalysts for effective hydrodeoxygenation, converting eugenol to an equivalent of propylcyclohexanol with high efficiency (Liu, Jia, Xu, Zhang, & Fu, 2017).
2. Use in Manufacturing Liquid Crystal Displays
This compound is a critical intermediate for synthesizing trans-2-(4-propylcyclohexyl)-1,3-propanediol, widely used in liquid crystal displays (LCDs). A recent study achieved efficient synthesis of cis-4-propylcyclohexanol, which is crucial for producing trans-2-(4-propylcyclohexyl)-1,3-propanediol. This synthesis was performed using a mutant alcohol dehydrogenase, showcasing an innovative approach for the green production of this key intermediate (Wu, Wang, Guo, Liu, Liu, & Wu, 2022).
3. Potential in Asymmetric Catalysis
Compounds related to 2-aminocyclohexanol derivatives, which are structurally similar to this compound, have shown promise in asymmetric catalysis. They have been used in catalyzed asymmetric phenyl transfer reactions and transfer hydrogenations, demonstrating the potential of cyclohexanol derivatives in producing optically active compounds (Schiffers et al., 2006).
4. Synthesis of Novel Chiral Macrocyclic Ligands
Cyclohexanol derivatives have been utilized in the synthesis of novel chiral macrocyclic ONNO-type ligands. These ligands, when combined with iridium hydride complexes, show high potential in asymmetric transfer hydrogenation, offering new pathways in organic synthesis and pharmaceutical applications (Chen, Xing, Zhang, & Gao, 2007).
properties
IUPAC Name |
2-propylcyclohexan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-2-5-8-6-3-4-7-9(8)10/h8-10H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBNUCDUQJCIDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCCC1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920238 | |
Record name | 2-Propylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40920238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5857-86-3, 90676-25-8 | |
Record name | Cyclohexanol, 2-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005857863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 90676-25-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97535 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40920238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PROPYL-1-CYCLOHEXANOL (MIXTURE OF CIS AND TRANS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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